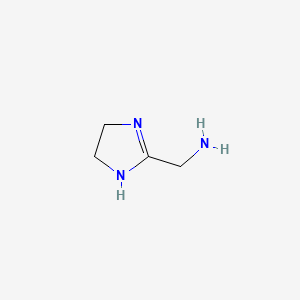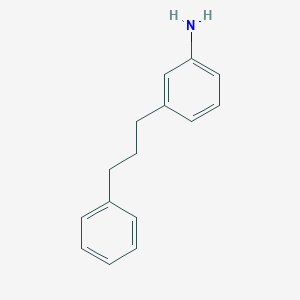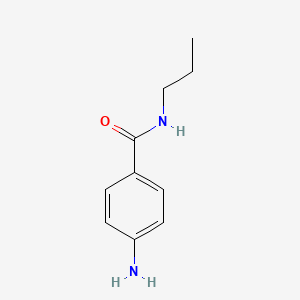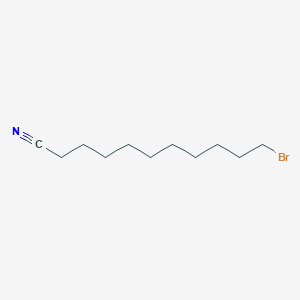
11-Bromoundecanenitrile
Übersicht
Beschreibung
11-Bromoundecanenitrile is a chemical compound with the molecular formula C11H20BrN and a molecular weight of 246.19 . It is used as a building block in various chemical reactions .
Synthesis Analysis
11-Bromoundecanenitrile is an intermediate in synthesizing N-(12-Aminododecyl)deoxynojirimycin (A608080), which is used in the preparation of imino-alditols as glycosidase inhibitors . It is also used in the synthesis of novel betaines .Molecular Structure Analysis
The molecular structure of 11-Bromoundecanenitrile consists of a chain of 11 carbon atoms, with a bromine atom attached to one end and a nitrile group (-CN) attached to the other .Chemical Reactions Analysis
While specific chemical reactions involving 11-Bromoundecanenitrile are not detailed in the search results, it is known to be an intermediate in various chemical syntheses .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
11-Bromoundecanenitrile has been utilized in the design and synthesis of novel corrosion inhibitors. These inhibitors, embedded with quaternary ammonium, amide, and amine motifs, have shown high efficiency in protecting carbon steel in acidic environments. They demonstrate excellent aqueous solubility and provide a protective film formation on the steel surface, improving its smoothness. Notably, electrochemical measurements and computational analyses have supported their effectiveness as corrosion inhibitors (Chauhan, Quraishi, Mazumder, Ali, Aljeaban, & Alharbi, 2020).
Antimicrobial and Anti-biofilm Activities
The synthesis of novel betaines from 11-bromoundecanoic acid has led to compounds exhibiting significant antimicrobial and anti-biofilm activities. These betaines, characterized using various spectroscopic techniques, have shown promising results against pathogenic microbial and fungal strains. Their inhibitory concentration values indicate potential applications in combating microbial infections (Yasa, Poornachandra, Kumar, & Penumarthy, 2017).
Photophysical and Photochemical Properties
Bromine-containing naphthalene diimides, synthesized with bromo- and alkylamino-substituted 11-Bromoundecanenitrile, have been studied for their photophysical and photochemical properties. These compounds, particularly effective as singlet oxygen photosensitizers and fluorescent molecules, highlight the versatility of 11-Bromoundecanenitrile in developing materials with unique light-responsive characteristics (Doria, Manet, Grande, Monti, & Freccero, 2013).
Synthesis of Radiolabeled Compounds
In the field of Positron Emission Tomography (PET) imaging, 11-Bromoundecanenitrile derivatives have been utilized in the synthesis of radiolabeled ureas. These compounds, with potential applications in studying biological processes, have been synthesized via palladium(II)-mediated oxidative carbonylation. The method offers an efficient way to incorporate radioisotopes into biologically active molecules (Roslin, Brandt, Nordeman, Larhed, Odell, & Eriksson, 2017).
Drinking Water Disinfection By-products
The use of bromine-based disinfectants in water treatment has been associated with the formation of non-regulated disinfection by-products (NrDBPs). Studies have focused on haloacetonitriles like Bromochloroacetonitrile and Dibromoacetonitrile, revealing significant spatial and temporal variability in their concentrations. Understanding these NrDBPs is essential for evaluating their potential impact on human health and the environment (Mercier Shanks, Sérodes, & Rodríguez, 2013).
Eigenschaften
IUPAC Name |
11-bromoundecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrN/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZYFKPSJYXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288412 | |
| Record name | 11-Bromoundecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecanenitrile | |
CAS RN |
6948-45-4 | |
| Record name | NSC55773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Bromoundecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




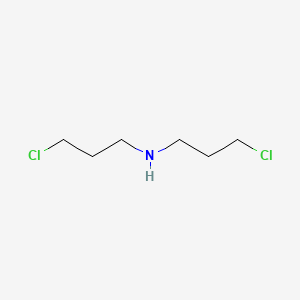





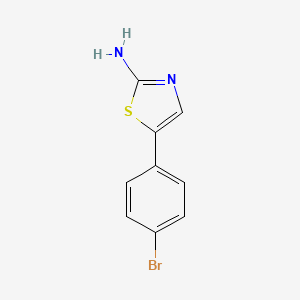

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)
